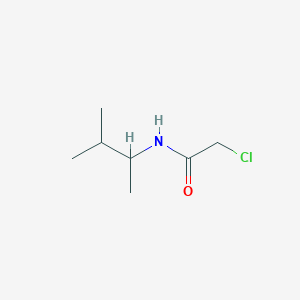

2-chloro-N-(3-methylbutan-2-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-chloro-N-(3-methylbutan-2-yl)acetamide is an organic compound with the molecular formula C7H14ClNO. It is a versatile small molecule scaffold used in various research and industrial applications . This compound is characterized by the presence of a chloroacetamide group attached to a 3-methylbutan-2-yl substituent.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(3-methylbutan-2-yl)acetamide typically involves the reaction of 2-chloroacetyl chloride with 3-methylbutan-2-amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at low temperatures to control the exothermic nature of the process .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product .

Analyse Des Réactions Chimiques

Types of Reactions

2-chloro-N-(3-methylbutan-2-yl)acetamide undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Hydrolysis: The compound can be hydrolyzed to form the corresponding carboxylic acid and amine.

Oxidation and Reduction: The amide group can undergo oxidation to form nitriles or reduction to form amines.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

Nucleophilic Substitution: Formation of substituted amides, thiols, or ethers.

Hydrolysis: Formation of carboxylic acids and amines.

Oxidation: Formation of nitriles.

Reduction: Formation of primary or secondary amines.

Applications De Recherche Scientifique

2-chloro-N-(3-methylbutan-2-yl)acetamide is used in various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: In the study of enzyme inhibition and protein-ligand interactions.

Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.

Industry: In the production of agrochemicals and specialty chemicals

Mécanisme D'action

The mechanism of action of 2-chloro-N-(3-methylbutan-2-yl)acetamide involves its interaction with nucleophilic sites in biological molecules. The chloro group can undergo nucleophilic substitution, leading to the formation of covalent bonds with target molecules. This interaction can inhibit enzyme activity or alter protein function, making it useful in biochemical studies .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-chloro-N-(2-cyano-3-methylbutan-2-yl)acetamide: Similar structure but with a cyano group instead of a methyl group.

2-chloro-N-(3-methylbutan-2-yl)propionamide: Similar structure but with a propionamide group instead of an acetamide group

Uniqueness

2-chloro-N-(3-methylbutan-2-yl)acetamide is unique due to its specific substitution pattern, which provides distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of various complex molecules and a useful tool in scientific research .

Activité Biologique

2-Chloro-N-(3-methylbutan-2-yl)acetamide is an organic compound with significant potential in various biological applications. Its structural features, including a chloro group and a branched alkyl chain, contribute to its reactivity and biological activity. This article reviews the compound's biological activities, mechanisms of action, and relevant research findings.

- Molecular Formula : C7H14ClN

- Molecular Weight : 163.645 g/mol

- Structure : The compound consists of a chloroacetamide structure with a 3-methylbutan-2-yl group attached to the nitrogen atom.

The biological activity of this compound is primarily attributed to its ability to interact with nucleophilic sites in biological molecules. The chloro group can undergo nucleophilic substitution, forming covalent bonds with target biomolecules, which may lead to enzyme inhibition or alteration of protein functions.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, a screening assay demonstrated significant antibacterial activity against E. coli, Pseudomonas aeruginosa, and Staphylococcus aureus (Table 1) .

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| E. coli ATCC 25922 | 30 |

| Pseudomonas aeruginosa ATCC 27853 | 35 |

| Staphylococcus aureus ATCC 25923 | 36 |

Enzyme Inhibition

The compound has been studied for its role in inhibiting lysosomal phospholipase A2 (LPLA2), an enzyme implicated in phospholipid metabolism. In vitro assays showed a strong correlation between the compound's concentration and its inhibitory effects on LPLA2 activity, suggesting its potential as a therapeutic agent for conditions associated with phospholipidosis .

Study on Antibacterial Efficacy

A study investigated the antibacterial efficacy of various chloroacetamides, including this compound. The results indicated that this compound exhibited potent antibacterial activity comparable to standard antibiotics like levofloxacin. The minimum inhibitory concentration (MIC) was determined to be low, indicating high efficacy against tested bacterial strains .

Research on Enzyme Interaction

Another significant study focused on the interaction of this compound with LPLA2. The study utilized a substrate-based assay to measure enzyme activity before and after treatment with the compound. Results showed that at concentrations above its IC50 value, the compound significantly inhibited LPLA2 activity, highlighting its potential for further development as an anti-inflammatory agent .

Applications in Drug Development

Due to its biological activities, this compound is being explored as a lead compound in drug discovery. Its ability to inhibit specific enzymes and bacteria positions it as a candidate for developing new antimicrobial and anti-inflammatory drugs.

Propriétés

IUPAC Name |

2-chloro-N-(3-methylbutan-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14ClNO/c1-5(2)6(3)9-7(10)4-8/h5-6H,4H2,1-3H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTRHQNSPKWWXQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)NC(=O)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.